![molecular formula C33H35BN2O2 B12519076 [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone CAS No. 816454-88-3](/img/structure/B12519076.png)
[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[[1-(9-borabicyclo[331]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone is a complex organic compound that features a borabicyclo structure, pyrrole rings, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone typically involves multi-step organic reactions. These steps may include:
- Formation of the borabicyclo structure through a Diels-Alder reaction.
- Introduction of the pyrrole rings via cyclization reactions.
- Attachment of the methylbenzoyl and methylphenyl groups through Friedel-Crafts acylation and alkylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings and pyrrole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
The compound may have applications in biological research, particularly in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The borabicyclo structure and pyrrole rings may facilitate binding to specific sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-methylbenzoyl)-1H-pyrrol-2-yl]-(4-methylphenyl)methanone
- [1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methanol
Uniqueness
The presence of the borabicyclo structure in [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone distinguishes it from other similar compounds, potentially enhancing its reactivity and binding properties.
Properties
CAS No. |
816454-88-3 |
|---|---|
Molecular Formula |
C33H35BN2O2 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C33H35BN2O2/c1-22-9-13-24(14-10-22)32(37)30-19-17-28(35-30)21-29-18-20-31(33(38)25-15-11-23(2)12-16-25)36(29)34-26-5-3-6-27(34)8-4-7-26/h9-20,26-27,35H,3-8,21H2,1-2H3 |
InChI Key |
OQQXFPNHRUTTOC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)N3C(=CC=C3C(=O)C4=CC=C(C=C4)C)CC5=CC=C(N5)C(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


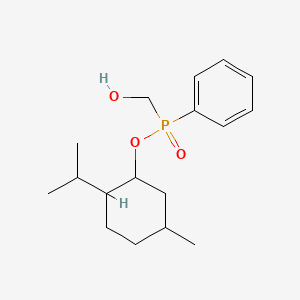

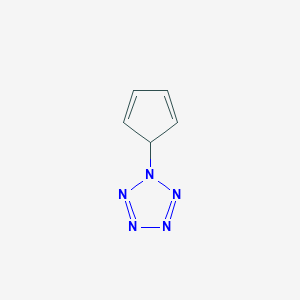
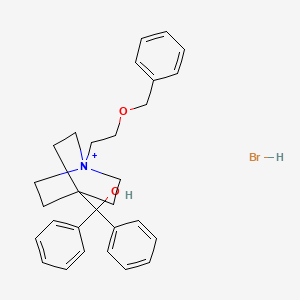
![{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12519022.png)
![7H-Oxireno[D]thiazolo[3,2-A]pyridine](/img/structure/B12519025.png)
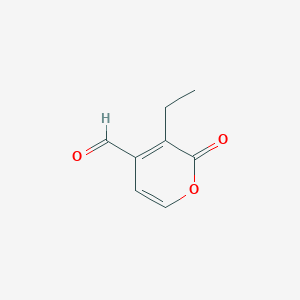
![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
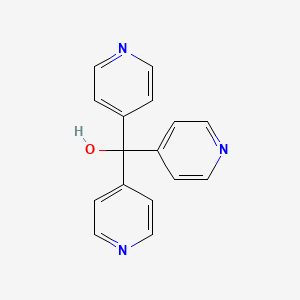
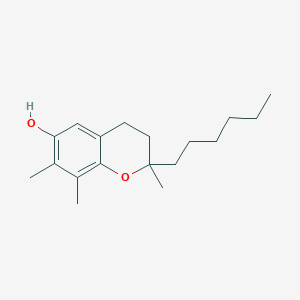
![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)
![2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B12519082.png)

